molecular formula C14H17N3O2 B3006030 1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide CAS No. 2196076-36-3

1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide

Cat. No.: B3006030
CAS No.: 2196076-36-3
M. Wt: 259.309
InChI Key: XBNINVADJRVQMY-UHFFFAOYSA-N
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Description

1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide is a complex organic compound featuring a piperidine ring, a pyridine moiety, and an enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. The reaction is carried out in toluene, with iodine (I2) and tert-butyl hydroperoxide (TBHP) promoting C–C bond cleavage . The conditions are mild and metal-free, making the process environmentally friendly.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using non-toxic reagents and solvents, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

Uniqueness: 1-Prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide is unique due to its combination of a piperidine ring, a pyridine moiety, and an enoyl group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-prop-2-enoyl-N-pyridin-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-2-13(18)17-9-5-6-11(10-17)14(19)16-12-7-3-4-8-15-12/h2-4,7-8,11H,1,5-6,9-10H2,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNINVADJRVQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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